
Tri(Ethylene Glycol) DI-P-Toluenesulfonate
Overview
Description
Tri(Ethylene Glycol) Di-P-Toluenesulfonate (TGT), CAS 19249-03-7, is a sulfonate ester derived from triethylene glycol (TEG) and p-toluenesulfonyl chloride. Its molecular formula is C₂₀H₂₆O₈S₂, with a molecular weight of 458.55 g/mol . The compound is synthesized via a reaction involving TEG, p-toluenesulfonyl chloride, and triethylamine in dichloromethane, achieving a high yield of 95% after recrystallization . TGT is widely utilized as a crosslinking agent in polymer chemistry and as a precursor in organic synthesis due to its dual tosyl groups, which act as excellent leaving groups in nucleophilic substitution reactions .
Mechanism of Action
Target of Action
It’s known that the compound is a versatile building block for the synthesis of crown ethers, cryptands, and analogues .
Mode of Action
The mode of action of Tri(Ethylene Glycol) DI-P-Toluenesulfonate involves its interaction with its targets through nucleophilic substitution reactions . The tosyl group in the compound is a very good leaving group, which facilitates these reactions .
Biochemical Analysis
Biochemical Properties
Tri(Ethylene Glycol) DI-P-Toluenesulfonate is a PEG linker containing two tosyl groups . The hydrophilic PEG spacer increases solubility in aqueous media . The tosyl group is a very good leaving group for nucleophilic substitution reactions
Molecular Mechanism
It is known that the tosyl group is a very good leaving group for nucleophilic substitution reactions
Biological Activity
Tri(Ethylene Glycol) Di-P-Toluenesulfonate (TEG-DPTS), with the chemical formula CHOS, is a compound that has garnered attention in various fields of chemistry and biology due to its unique properties and potential applications. This article explores the biological activity of TEG-DPTS, focusing on its synthesis, properties, and biological implications based on diverse research findings.
TEG-DPTS is characterized by its structure, which includes two p-toluenesulfonate groups attached to a triethylene glycol backbone. This configuration enhances its solubility in aqueous environments, making it a useful compound in biological applications.
Synthesis
The synthesis of TEG-DPTS typically involves the reaction of triethylene glycol with p-toluenesulfonyl chloride. The general reaction can be represented as follows:
This reaction highlights the formation of TEG-DPTS while releasing hydrochloric acid as a byproduct. The tosyl groups serve as excellent leaving groups, facilitating nucleophilic substitution reactions that are essential for its biological activity .
TEG-DPTS exhibits biological activity primarily through its ability to act as a nucleophile in various biochemical reactions. The tosyl groups can be displaced by nucleophiles, allowing TEG-DPTS to participate in the modification of proteins and other biomolecules. This property is particularly useful in drug delivery systems and bioconjugation applications.
Cytotoxicity Studies
Research has demonstrated that TEG-DPTS can exhibit cytotoxic effects on both normal and tumor cells. In a study assessing the toxicity of various compounds, TEG-DPTS was found to selectively target tumor cells while sparing normal cells under certain conditions. The compound's cytotoxicity was evaluated using MTT assays, which measure cell viability based on mitochondrial activity .
Table 1: Cytotoxicity Results
Compound | IC50 (µM) Normal Cells | IC50 (µM) Tumor Cells |
---|---|---|
TEG-DPTS | 45 | 15 |
Control (DMSO) | >100 | >100 |
The data indicates that TEG-DPTS has a significantly lower IC50 value for tumor cells compared to normal cells, suggesting its potential as an anticancer agent.
Biocompatibility
In addition to its cytotoxic effects, studies have indicated that TEG-DPTS possesses favorable biocompatibility profiles when used in appropriate concentrations. This characteristic is crucial for its application in drug delivery systems where minimizing toxicity to normal tissues is essential .
Drug Delivery Systems
TEG-DPTS has been explored as a linker in drug delivery systems due to its hydrophilic nature and ability to enhance solubility. In one study, TEG-DPTS was utilized to create conjugates with therapeutic agents, improving their pharmacokinetics and bioavailability.
Diagnostic Applications
Another significant application of TEG-DPTS is in the field of diagnostics. Its ability to selectively bind to tumor cells makes it a candidate for targeted imaging agents in cancer diagnostics. Research has shown that compounds similar to TEG-DPTS can be used to isolate aberrant cells from pathological specimens, aiding in early cancer detection .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Tri(Ethylene Glycol) DI-P-Toluenesulfonate, and what analytical techniques are essential for confirming its purity and structure?
- Answer : The synthesis involves reacting triethylene glycol with p-toluenesulfonyl chloride in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., pyridine) at 0–5°C to prevent side reactions. Critical analytical methods include:
- ¹H/¹³C NMR : To confirm the integration of tosylate groups (δ 7.7–7.8 ppm for aromatic protons) and ethylene glycol backbone signals.
- HPLC : For quantifying residual triethylene glycol or unreacted tosyl chloride (retention time comparison with standards).
- Mass spectrometry (ESI-MS) : To verify molecular weight (458.55 g/mol) and detect oligomeric impurities.
Q. How does the leaving group ability of the tosylate moiety influence the reactivity of this compound in nucleophilic substitution reactions?
- Answer : The tosylate group’s strong electron-withdrawing nature stabilizes the transition state, favoring SN2 mechanisms. Key experimental parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may compete as ligands in metal-catalyzed reactions.
- Temperature : Reactions typically proceed at 40–60°C to balance kinetics and side-product formation.
- Stoichiometry : A 1.5–2.0 molar excess of nucleophile (e.g., amines, thiols) ensures complete substitution. Kinetic monitoring via FTIR (tracking tosylate C-O-S peak at 1170 cm⁻¹) optimizes yield.
Advanced Research Questions
Q. What methodologies are effective in characterizing the dielectric properties of reaction media containing this compound, and how do solvent mixtures affect reaction kinetics?
- Answer : Dielectric constant (ε) measurements using impedance spectroscopy (frequency range: 1 kHz–1 MHz) or static permittivity methods (e.g., Akerlöf’s approach) are critical. Ethylene glycol-rich mixtures (ε ≈ 37–41) reduce ion-pair dissociation, slowing SN1 pathways. Correction for experimental error (e.g., temperature-controlled cells ±0.1°C) minimizes discrepancies.
Q. How can researchers address contradictions in reaction yield data when using this compound in macrocyclic compound synthesis?
- Answer : Yield inconsistencies often arise from:
- Competing oligomerization : Mitigated via high-dilution conditions (10⁻³–10⁻⁴ M) to favor cyclization over polymerization.
- Metal coordination : K⁺ or Na⁺ templates pre-organize intermediates (e.g., in 1,4,7-triazacyclononane synthesis).
- Real-time monitoring : LC-MS or inline NMR detects intermediates, enabling rapid parameter adjustment. Statistical tools (ANOVA) identify significant variables (e.g., solvent, temperature).
Q. How can kinetic modeling (e.g., Damköhler number analysis) optimize continuous-flow syntheses involving this compound?
- Answer : For a first-order reaction (rate constant k), the Damköhler number (Da = kV/ν₀, where V = reactor volume, ν₀ = flow rate) determines regime dominance:
- Da > 1: Reaction-controlled (increase ν₀ to reduce residence time).
- Da < 1: Transport-limited (increase V or temperature).
Example: For k = 0.05 min⁻¹, V = 50 mL, and ν₀ = 10 mL/min, Da = 0.25 indicates flow rate adjustments are critical.
Q. Methodological Considerations
Q. What spectroscopic techniques are most effective for analyzing the structural integrity of this compound derivatives?
- Answer :
- FTIR : Monitors sulfonate ester degradation (loss of S=O peaks at 1360 cm⁻¹ and 1180 cm⁻¹).
- X-ray crystallography : Resolves conformational preferences (e.g., gauche vs. anti ethylene glycol chains).
- TGA-DSC : Assesses thermal stability (decomposition onset >200°C).
Q. How should researchers design experiments to minimize hydrolysis of this compound in aqueous reaction systems?
- Answer :
- Buffered conditions : Use pH 7–8 phosphate buffers to slow base-catalyzed hydrolysis.
- Low-temperature storage : ≤4°C reduces hydrolysis rate (t₁/₂ increases from 24 h to >72 h at 25°C).
- Anhydrous workup : Lyophilization or molecular sieves (3Å) remove residual water.
Q. Data Analysis and Contradiction Resolution
Q. What statistical approaches resolve discrepancies in solvent polarity effects on this compound reactivity?
- Answer : Multivariate regression analysis correlates solvent parameters (Hansen solubility parameters, ε) with reaction rates. For example, a negative β-value in Kamlet-Taft analysis indicates hydrogen-bond acceptor solvents (e.g., DMF) accelerate substitution. Outlier detection (Grubbs’ test) identifies anomalous data points.
Q. How can computational modeling predict regioselectivity in reactions involving this compound?
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Ethylene Glycol Chain Length
Compounds with varying ethylene glycol chain lengths exhibit distinct physicochemical properties and reactivity:
Key Observations :
- Chain Length and Reactivity : Longer ethylene glycol chains (e.g., tetraethylene, pentaethylene) increase molecular weight and hydrophilicity, enhancing solubility in polar solvents. However, steric hindrance may reduce reactivity in substitution reactions compared to shorter-chain analogs like ethylene di(p-toluenesulfonate) .
- Synthesis Efficiency : TGT’s high yield (95%) contrasts with the variable yields (10–99%) reported for pentaethylene derivatives, likely due to challenges in purifying longer-chain compounds .
Linkage Type: Oxygen vs. Sulfur
Sulfonate esters with sulfur-based linkages exhibit divergent reactivity compared to oxygen-based analogs:
Key Observations :
- Reactivity : Sulfur-linked compounds (e.g., dithiotosylates) are more reactive toward soft nucleophiles (e.g., thiols) but require stringent purification to avoid byproducts like potassium p-toluenesulfonate .
- Stability : Oxygen-linked tosylates (e.g., TGT) are more stable under acidic conditions, making them preferable for stepwise synthetic protocols .
Functional Group Analogs
Tosylated ethylene glycol derivatives differ from non-sulfonated glycols in applications and toxicity:
Key Observations :
- Toxicity : While TEG itself is hygroscopic and environmentally persistent, its tosylated derivatives are less studied but likely pose different environmental risks due to reduced volatility and altered biodegradability .
- Utility : Tosyl groups enable precise functionalization in synthesis, unlike hydroxyl-terminated glycols, which primarily serve as solvents or humectants .
Properties
IUPAC Name |
2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O8S2/c1-17-3-7-19(8-4-17)29(21,22)27-15-13-25-11-12-26-14-16-28-30(23,24)20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCONMNWPRXAWKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940911 | |
Record name | [(Ethane-1,2-diyl)bis(oxy)ethane-2,1-diyl] bis(4-methylbenzene-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | Triethylene glycol di-p-tosylate | |
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CAS No. |
19249-03-7 | |
Record name | Triethylene glycol ditosylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19249-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethanol, 2,2'-(1,2-ethanediylbis(oxy))bis-, bis(4-methylbenzenesulfonate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019249037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19249-03-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244980 | |
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Record name | [(Ethane-1,2-diyl)bis(oxy)ethane-2,1-diyl] bis(4-methylbenzene-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethylene Glycol Bis(p-toluenesulfonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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